molecular formula C21H24N2O3 B5577082 3-({[1-(3,4-dihydro-2H-chromen-3-ylcarbonyl)piperidin-4-yl]oxy}methyl)pyridine

3-({[1-(3,4-dihydro-2H-chromen-3-ylcarbonyl)piperidin-4-yl]oxy}methyl)pyridine

Cat. No. B5577082
M. Wt: 352.4 g/mol
InChI Key: VCZQDVFPNJBYKY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related chromene and pyridine derivatives involves several techniques. Halim and Ibrahim (2022) explored the synthesis of similar compounds using ring-opening and ring-closure reactions, followed by spectral analysis and quantum studies (Halim & Ibrahim, 2022). Zhang et al. (2021) developed a piperidine-mediated [3 + 3] cyclization for synthesizing 2-amino-4H-chromen-4-ones and 2-benzylidenemalononitriles (Zhang et al., 2021).

Molecular Structure Analysis

The molecular structure of such compounds is often complex and requires detailed analysis. For instance, Kuleshova and Khrustalev (2000) determined the molecular and crystal structures of related hydroxy derivatives of hydropyridine using X-ray diffraction analysis (Kuleshova & Khrustalev, 2000).

Chemical Reactions and Properties

These compounds undergo a variety of chemical reactions, as detailed by Osipov et al. (2018), who reported the synthesis of pyridine derivatives via the carbo-Michael reaction, chromane ring opening, and cyclodehydration (Osipov et al., 2018). Bondarenko et al. (2016) synthesized 2-{[(5-Hydroxy-2-oxo-2H-chromen-4-yl)methyl]sulfanyl}pyridine-3-carbonitrile derivatives, illustrating the intricate nature of these reactions (Bondarenko et al., 2016).

Physical Properties Analysis

The physical properties of these compounds are often influenced by their molecular structure. The study by Korotaev et al. (2015) highlighted the regio- and stereoselective addition of aminoenones to 2-substituted 3-nitro-2H-chromenes, providing insights into the physical properties of these compounds (Korotaev et al., 2015).

Chemical Properties Analysis

The chemical properties of these compounds are diverse and complex. For example, Ivanova, Kanevskaya, and Fedotova (2019) synthesized hybrid systems containing pharmacophoric fragments of 4-[(1-Oxo-3,4-dihydro-2H-naphthalen-2-ylidene)methyl]benzoic acid, highlighting the chemical versatility of these compounds (Ivanova et al., 2019).

Scientific Research Applications

Chemical Synthesis and Heterocyclic Compounds

The compound 3-({[1-(3,4-dihydro-2H-chromen-3-ylcarbonyl)piperidin-4-yl]oxy}methyl)pyridine, due to its structural components, is involved in the synthesis of heterocyclic compounds which are crucial in medicinal chemistry. The reactions involving chromones and piperidine derivatives lead to a variety of fused 2H-chromenes, indicating potential in creating diverse molecular frameworks for pharmaceutical applications. For instance, polyhaloalkyl-substituted chromones react with salicylaldehydes in the presence of piperidine to yield a wide variety of fused 2H-chromenes, showcasing a novel annulation reaction that proceeds via tandem intermolecular oxa-Michael addition and subsequent intramolecular Mannich condensation (Sosnovskikh et al., 2006).

Synthesis of Hybrid Compounds

The synthesis of hybrid compounds, combining pharmacophoric fragments of different reagents, is another significant application. Reactions involving compounds with chromene and piperidine structures have been used to create novel hybrid systems containing pharmacophoric fragments, indicative of the potential for developing new therapeutic agents (Ivanova et al., 2019).

Future Directions

The study of complex organic molecules like this one is a vibrant field of research, with potential applications in medicinal chemistry, materials science, and other areas. Future research could explore the synthesis, properties, and potential applications of this compound .

properties

IUPAC Name

3,4-dihydro-2H-chromen-3-yl-[4-(pyridin-3-ylmethoxy)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3/c24-21(18-12-17-5-1-2-6-20(17)26-15-18)23-10-7-19(8-11-23)25-14-16-4-3-9-22-13-16/h1-6,9,13,18-19H,7-8,10-12,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCZQDVFPNJBYKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OCC2=CN=CC=C2)C(=O)C3CC4=CC=CC=C4OC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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